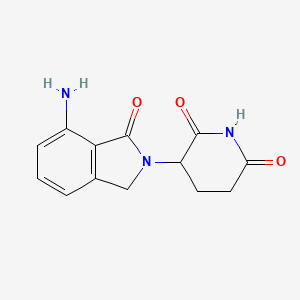![molecular formula C10H18N2O4 B6145555 1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid CAS No. 1824207-89-7](/img/new.no-structure.jpg)
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is a compound with significant importance in organic chemistry. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow microreactor systems. This method enhances the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: DIC and HOBt are frequently used in peptide synthesis.
Major Products Formed
Deprotection: Removal of the Boc group yields pyrrolidine-2-carboxylic acid.
Coupling: Formation of dipeptides or larger peptides when coupled with other amino acids.
Aplicaciones Científicas De Investigación
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of amino acid ionic liquids for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[(tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
Uniqueness
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is unique due to its pyrrolidine ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules .
Propiedades
Número CAS |
1824207-89-7 |
|---|---|
Fórmula molecular |
C10H18N2O4 |
Peso molecular |
230.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



